molecular formula C25H38O5 B7838589 Methyl 3-keto-delta-4-cholate

Methyl 3-keto-delta-4-cholate

Cat. No.: B7838589
M. Wt: 418.6 g/mol
InChI Key: CTGYXJXWCGIHQC-IIBMONLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-keto-delta-4-cholate, also known as (7a,12a)-7,12-Dihydroxy-3-oxochol-4-en-24-oic acid methyl ester, is a chemical compound with the molecular formula C25H38O5 and a molecular weight of 418.57 g/mol . This compound is a derivative of cholic acid, a bile acid that plays a crucial role in the digestion and absorption of fats in the human body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-keto-delta-4-cholate can be synthesized through the oxidation of cholic acid derivatives. One common method involves the use of strong oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) to oxidize the hydroxyl groups at positions 3 and 7 of cholic acid, resulting in the formation of the keto group at position 3 .

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale oxidation reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-keto-delta-4-cholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alcohols, acids, or alkyl halides under acidic or basic conditions

Major Products:

Scientific Research Applications

Methyl 3-keto-delta-4-cholate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-keto-delta-4-cholate involves its interaction with specific molecular targets and pathways in the body. It is believed to modulate bile acid metabolism by influencing the activity of enzymes involved in the synthesis and breakdown of bile acids. This compound may also interact with nuclear receptors such as the farnesoid X receptor (FXR), which plays a key role in regulating bile acid homeostasis and lipid metabolism .

Comparison with Similar Compounds

    Cholic Acid: The parent compound of Methyl 3-keto-delta-4-cholate, with hydroxyl groups at positions 3, 7, and 12.

    Chenodeoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 7.

    Deoxycholic Acid: A bile acid with hydroxyl groups at positions 3 and 12.

Uniqueness: this compound is unique due to the presence of a keto group at position 3, which imparts distinct chemical properties and reactivity compared to other bile acids. This structural difference allows for unique interactions with enzymes and receptors involved in bile acid metabolism, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

methyl 4-[(7R,12S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h11,14,17-21,23,27-28H,5-10,12-13H2,1-4H3/t14?,17?,18?,19?,20-,21+,23?,24?,25?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGYXJXWCGIHQC-IIBMONLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)OC)C1CCC2C1([C@H](CC3C2[C@@H](CC4=CC(=O)CCC34C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.